2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol

Catalog No.
S3281241
CAS No.
329936-58-5
M.F
C13H8Br2ClNO
M. Wt
389.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benze...

CAS Number

329936-58-5

Product Name

2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol

IUPAC Name

2,4-dibromo-6-[(2-chlorophenyl)iminomethyl]phenol

Molecular Formula

C13H8Br2ClNO

Molecular Weight

389.47

InChI

InChI=1S/C13H8Br2ClNO/c14-9-5-8(13(18)10(15)6-9)7-17-12-4-2-1-3-11(12)16/h1-7,18H

InChI Key

QUDHORHEMHURQB-REZTVBANSA-N

SMILES

C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)Cl

solubility

not available
  • Chemical databases like PubChem do not list any known uses or biological activities for this specific compound ().
  • Dibromo substitution: The presence of two bromine atoms can influence the molecule's reactivity and potential applications in areas like material science or medicinal chemistry, where bromo-substitution can affect properties like conductivity or binding affinity.
  • Imine group: The presence of an imine group suggests the molecule could be involved in condensation reactions or explored for applications related to Schiff bases, which have various uses in catalysis and material science.
  • Chlorophenyl ring: The chlorophenyl group can influence the molecule's lipophilicity (fat solubility) and electronic properties, potentially making it of interest in areas like drug design or the development of new ligands.

Further Research Avenues

Due to the lack of specific information, further exploration could involve:

  • Scientific literature search: Conducting a more in-depth search of scientific databases using keywords related to the compound's structure and functional groups might reveal research articles describing its synthesis or potential applications.
  • Patent databases: Searching patent databases for mentions of 2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol could indicate its potential industrial uses.
  • Contacting chemical suppliers: Some chemical suppliers might have additional information on the compound's intended use based on customer inquiries.

2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol is characterized by its molecular formula C13H8Br2ClNO and a molecular weight of approximately 389.49 g/mol . The compound features a dibromophenol structure with an imino group attached to a chlorophenyl moiety. Its crystal structure has been studied, revealing specific bond lengths and angles that contribute to its stability and reactivity .

Typical of aromatic compounds with functional groups. Notably, the presence of the imino group allows for nucleophilic substitution reactions. The compound can undergo hydrolysis under acidic or basic conditions, leading to the release of the chlorophenyl moiety and the formation of corresponding phenolic derivatives. Additionally, it can react with metal ions to form coordination complexes, which may exhibit different properties compared to the parent compound.

Preliminary studies indicate that 2,4-dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol may exhibit biological activity, particularly in antimicrobial and antifungal domains. The presence of halogen atoms often enhances biological efficacy by increasing lipophilicity and altering membrane permeability. Further research is necessary to elucidate specific mechanisms of action and potential therapeutic applications.

The synthesis of 2,4-dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dibromophenol and 2-chlorobenzaldehyde.
  • Reaction Conditions: The reactants are mixed in a suitable solvent (e.g., methanol) under reflux conditions.
  • Formation of Imino Group: An imine is formed through condensation between the aldehyde and the amine derived from 2,4-dibromophenol.
  • Isolation: The product is isolated through crystallization or filtration after cooling the reaction mixture.

This method allows for high yields and purity of the final compound .

2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing bioactive compounds.
  • Agriculture: In developing agrochemicals due to its possible antimicrobial properties.
  • Material Science: As a building block for creating polymers or materials with specific functionalities.

Interaction studies have shown that 2,4-dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol can form complexes with various metal ions. These interactions can modify the electronic properties of the compound, potentially enhancing its biological activity. Studies involving spectroscopic methods (like UV-Vis and NMR) are essential to understand these interactions better.

Several compounds share structural similarities with 2,4-dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenolC13H8Br2ClNOContains both bromine and chlorine substituents; unique imino group
4-Bromo-2-hydroxybenzaldehydeC7H5BrOLacks imino functionality; simpler structure
3-Chloro-4-hydroxybenzaldehydeC7H5ClOContains only one halogen; does not have dibromide
5-Nitro-2-hydroxybenzaldehydeC7H5NO3Contains a nitro group instead of halogens

The presence of both bromine and chlorine atoms in 2,4-dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol distinguishes it from related compounds, potentially enhancing its reactivity and biological activity.

XLogP3

4.9

Dates

Last modified: 08-19-2023

Explore Compound Types